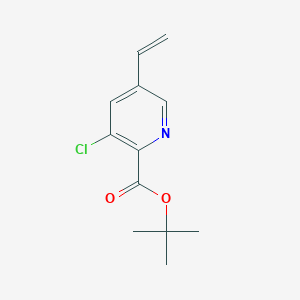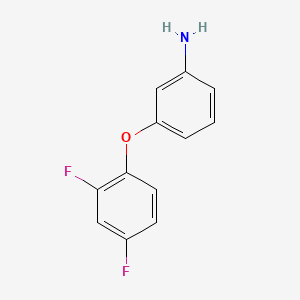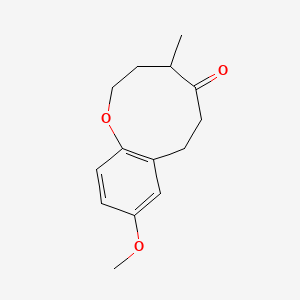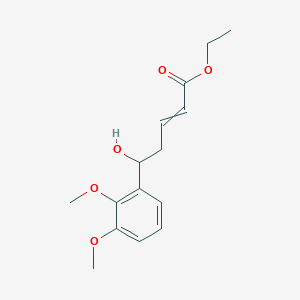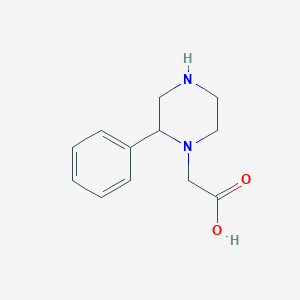
2-(2-Phenylpiperazin-1-YL)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Phenylpiperazin-1-YL)acetic acid is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of pharmacological activities, including their use as antipsychotics, antidepressants, and antihistamines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Phenylpiperazin-1-YL)acetic acid typically involves the reaction of phenylpiperazine with chloroacetic acid. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product. The crude product is purified using recrystallization or column chromatography to obtain pure this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The purification process may involve additional steps such as distillation and solvent extraction to ensure the removal of impurities .
Chemical Reactions Analysis
Types of Reactions
2-(2-Phenylpiperazin-1-YL)acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents under controlled temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Substituted piperazine derivatives
Scientific Research Applications
2-(2-Phenylpiperazin-1-YL)acetic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of neurological disorders such as depression and anxiety.
Mechanism of Action
The mechanism of action of 2-(2-Phenylpiperazin-1-YL)acetic acid involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to receptors in the central nervous system, modulating neurotransmitter release, and influencing signal transduction pathways. The exact molecular targets and pathways involved are still under investigation, but it is thought to interact with serotonin and dopamine receptors, which play a crucial role in mood regulation and cognitive function .
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-YL)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity and potential use in the treatment of Alzheimer’s disease.
Cetirizine ethyl ester dihydrochloride: An antihistamine compound used for the management of allergies and hay fever.
Uniqueness
2-(2-Phenylpiperazin-1-YL)acetic acid is unique due to its specific structural features and potential therapeutic applications. Unlike other piperazine derivatives, it has shown promise in modulating neurotransmitter systems, making it a valuable compound for further research in neuropharmacology and drug development .
Properties
Molecular Formula |
C12H16N2O2 |
|---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
2-(2-phenylpiperazin-1-yl)acetic acid |
InChI |
InChI=1S/C12H16N2O2/c15-12(16)9-14-7-6-13-8-11(14)10-4-2-1-3-5-10/h1-5,11,13H,6-9H2,(H,15,16) |
InChI Key |
GZPMSHXGJMOAQE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(CN1)C2=CC=CC=C2)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2,4,6-Tri(propan-2-yl)phenyl]pent-1-en-3-one](/img/structure/B12639452.png)
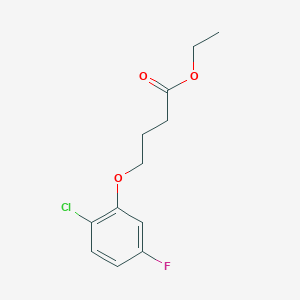
![3-(3-chlorophenyl)-2-methyl-7-[3-(trifluoromethyl)phenyl]pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B12639457.png)
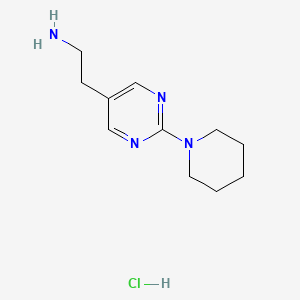
![3-[2-(2,6-Dichlorophenoxy)anilino]-1-phenylbut-2-en-1-one](/img/structure/B12639465.png)
![[2-[(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-oxo-4-[[(3S)-2-oxoazepan-3-yl]amino]butanoate](/img/structure/B12639468.png)
![4-({S-benzyl-N-[3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]-L-cysteinyl}amino)butanoic acid](/img/structure/B12639472.png)
methanone](/img/structure/B12639476.png)
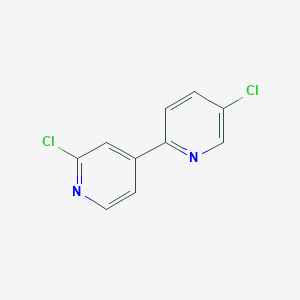
![2-Cyclobutyl-2,8-diazaspiro[4.5]decane](/img/structure/B12639512.png)
